molecular formula C20H22N2O2S B2777154 N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide CAS No. 1103515-70-3

N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide

Cat. No. B2777154
CAS RN: 1103515-70-3
M. Wt: 354.47
InChI Key: DJVHEOFZZMYGHX-UHFFFAOYSA-N
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Description

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Synthesis Analysis

Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The new derivatives of the indole can be synthesized according to these seven positions .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

The amide coupling was carried out in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), hydroxybenzotriazole hydrate (HOBt) and N, N-diisopropylethylamine (DIPEA) to deliver the requisite rimantadine-derived indoles .

Scientific Research Applications

Synthesis and Transformations

A variety of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, which share structural similarities with N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide, have been prepared through the heating of ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid. This process highlights the flexibility and reactivity of indole derivatives in synthetic chemistry, enabling the exploration of their potential applications in various scientific research fields, including pharmaceuticals and materials science (Cucek & Verček, 2008).

Pharmacological Evaluation

The N-(benzoylphenyl)-1H-indole-2-carboxamide derivatives, which are structurally related to this compound, have been synthesized and evaluated for their lipid-lowering effects in hyperlipidemic rats. These compounds showed significant potential in the treatment of hyperlipidemia and coronary heart diseases, demonstrating the relevance of such chemical structures in developing therapeutic agents (Shahwan et al., 2010).

Antiarrhythmic Agent Synthesis

The ethylation of substituted ethyl 1H-indole-2-carboxylates, including compounds related to this compound, has led to the synthesis of analogs with potential as new antiarrhythmic agents. This signifies the compound's utility in designing molecules with specific pharmacological activities, underscoring the importance of indole derivatives in medicinal chemistry research (Javed & Shattat, 2005).

Angiotensin Converting Enzyme Inhibitors

Research involving 1-(3-Mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acids and related compounds, sharing a similar motif with this compound, highlighted their significant in vitro ACE inhibitory activity and oral antihypertensive activity in spontaneously hypertensive rats. This further illustrates the compound's potential in the development of antihypertensive agents, emphasizing its contribution to cardiovascular drug research (Kim et al., 1983).

Platinum-Catalyzed Hydroamination

The platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, including benzamide reactions leading to N-ethylbenzamide, showcases the compound's relevance in organic synthesis methodologies. This application demonstrates the potential of this compound and related structures in facilitating novel synthetic routes for the production of complex organic molecules (Wang & Widenhoefer, 2004).

Mechanism of Action

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Future Directions

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

N-ethyl-1-(2-ethylsulfanylbenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-3-21-19(23)17-13-14-9-5-7-11-16(14)22(17)20(24)15-10-6-8-12-18(15)25-4-2/h5-12,17H,3-4,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVHEOFZZMYGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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